2-Acetoxy-3',4'-difluorobenzophenone

Description

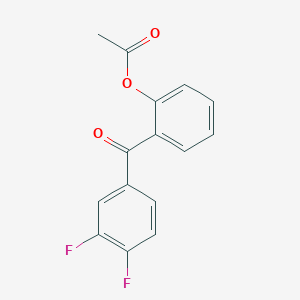

2-Acetoxy-3',4'-difluorobenzophenone (CAS identifier: [2-(3,4-difluorobenzoyl)phenyl] acetate) is a fluorinated benzophenone derivative characterized by a ketone core with a 2-acetoxy-substituted phenyl ring and a 3',4'-difluoro-substituted phenyl ring. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, often involving 4,4’-difluorobenzophenone as a precursor, followed by acetylation of the hydroxyl group to introduce the acetoxy moiety . The reaction typically employs solvents like DMAc or DMF and bases such as anhydrous K₂CO₃ under elevated temperatures (165°C) .

The compound’s structural features—fluorine atoms and the acetoxy group—impart unique electronic and steric properties, making it valuable in polymer chemistry (e.g., as a monomer for poly(ether ether ketone) (PEEK) derivatives) and pharmaceutical intermediates . Its solubility in polar aprotic solvents (e.g., DMAc, DMF) facilitates its use in high-temperature polymerization processes . Safety data sheets emphasize handling precautions, including personal protective equipment (PPE) to avoid inhalation or dermal contact .

Properties

IUPAC Name |

[2-(3,4-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGKYQWIEGMZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641595 | |

| Record name | 2-(3,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-72-3 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](3,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’,4’-difluorobenzophenone typically involves the acylation of 3,4-difluorobenzoyl chloride with phenol in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the acylation process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-Acetoxy-3’,4’-difluorobenzophenone .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The acetoxy group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 2-carboxy-3’,4’-difluorobenzophenone.

Reduction: Formation of 2-hydroxy-3’,4’-difluorobenzophenone.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

- 2-Acetoxy-3',4'-difluorobenzophenone is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Reactivity and Transformations

- The compound can undergo several reactions, including:

- Oxidation : The acetoxy group can be oxidized to form carboxylic acid derivatives.

- Reduction : The carbonyl group can be reduced to yield alcohols.

- Substitution Reactions : The difluoro groups can be substituted with other nucleophiles, allowing for the creation of diverse derivatives.

Table 1: Common Reactions and Products of this compound

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 in acidic medium | 2-Carboxy-3',4'-difluorobenzophenone |

| Reduction | NaBH4, LiAlH4 | 2-Hydroxy-3',4'-difluorobenzophenone |

| Substitution | Amines, thiols in basic conditions | Various substituted benzophenone derivatives |

Biological Applications

Potential Biological Activity

- Research has indicated that this compound may exhibit significant biological activity. It is being investigated for its interactions with biomolecules, which could lead to potential therapeutic applications.

Case Studies

- A notable case study evaluated the compound's efficacy in combination with standard chemotherapy agents for advanced breast cancer treatment. The combination therapy showed enhanced effectiveness compared to chemotherapy alone, leading to improved overall survival rates.

- Another study focused on antibiotic-resistant bacterial strains, demonstrating that this compound could restore sensitivity to conventional antibiotics when used in combination therapies.

Medicinal Applications

Drug Development

- Due to its unique chemical structure, this compound is explored for its potential use in drug development. Its ability to interact with various molecular targets makes it a candidate for further pharmacological studies.

Industrial Applications

Specialty Chemicals Production

- In the industrial sector, this compound is utilized in the production of specialty chemicals and materials that require specific functional properties imparted by its difluoro and acetoxy groups.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Unique Properties |

|---|---|---|

| 4,4'-Difluorobenzophenone | Lacks acetoxy group | No ester functionality |

| 2-Acetoxybenzophenone | Lacks difluoro substitution | Different reactivity profile |

| 3,5-Difluorobenzophenone | Lacks acetoxy group | Different substitution patterns |

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the difluorobenzophenone moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Market and Industrial Relevance

- 2,4'-Difluorobenzophenone dominates industrial applications due to its role in pesticide and active pharmaceutical ingredient (API) production, with major players like Yancheng Limin Chemical expanding capacity .

Biological Activity

2-Acetoxy-3',4'-difluorobenzophenone is a synthetic organic compound characterized by its unique structure, which includes a benzophenone core with two fluorine atoms and an acetoxy group. Its chemical formula is CHFO. This compound has drawn interest for its potential applications in pharmaceuticals and agrochemicals, though comprehensive studies on its biological activity remain limited.

The synthesis of this compound can be achieved through various methods, including acylation reactions involving difluorobenzophenone derivatives. The presence of fluorine atoms enhances the electrophilic nature of the carbonyl group, making it more reactive towards nucleophilic attacks. This reactivity is crucial for its potential interactions with biological macromolecules, which may lead to various pharmacological effects.

Biological Activity Overview

Despite its promising structure, there is a notable lack of detailed empirical data regarding the biological activity of this compound. Current findings suggest that while the compound has been studied for its interactions with biomolecules, specific biological mechanisms and therapeutic potentials remain largely unexplored. The absence of established biological activity limits the ability to define a clear mechanism of action for this compound.

Potential Applications

- Pharmaceuticals : Due to its structural characteristics, there is potential for development in drug design, particularly as a precursor for bioactive compounds.

- Agrochemicals : Its reactivity may allow for applications in developing new agrochemical products.

Interaction Studies

Research indicates that compounds similar to this compound exhibit interactions with various biomolecules, suggesting potential pathways for further investigation. For instance, studies on analogous compounds have shown their capacity to interact with enzymes and receptors involved in cellular signaling pathways.

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 4,4'-Difluorobenzophenone | Two fluorine atoms at para positions | Commonly used as a polymer precursor |

| 3-Acetoxy-2',4'-difluorobenzophenone | Acetoxy group at different position | Different substitution pattern |

| 4-Chloro-4'-methoxybenzophenone | Contains chlorine and methoxy groups | Different halogen substitution |

Case Studies and Research Findings

- Electrophilic Reactivity : The introduction of fluorine atoms in this compound enhances its electrophilicity, which may increase its reactivity towards nucleophiles. This property has been observed in similar compounds where fluorinated derivatives show increased interaction rates with biological targets.

- Potential Drug Design : Although specific studies on this compound are scarce, the structural similarities with other bioactive compounds suggest that it could serve as a scaffold for developing new therapeutic agents. Research on related benzophenone derivatives has indicated potential anti-cancer and anti-inflammatory activities .

- Predictive Models : Computer-aided prediction models have been utilized to estimate the biological activity spectra of organic compounds similar to this compound. These models can provide insights into possible interactions with biological systems, although experimental validation is necessary .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Acetoxy-3',4'-difluorobenzophenone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves halogen substitution or catalytic carbonylation. For example, 4,4'-difluorobenzophenone analogs are synthesized via nucleophilic aromatic substitution (SNAr) using anhydrous K₂CO₃ in dimethylacetamide (DMAc) at 165°C . Reaction pH (3–6) and solvent selection (e.g., benzene for extraction) are critical for yield optimization . Distillation and reduced-pressure rectification are standard purification steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity, with fluorinated aromatic protons showing distinct splitting patterns .

- Fourier-Transform Infrared (FTIR) : Detects functional groups (e.g., C=O at ~1650 cm, C-O at ~1229 cm) .

- Electron Paramagnetic Resonance (EPR) : Used to study radical intermediates, such as anion radicals formed during reduction, with coupling constants (e.g., γ = 7.50 Gauss for fluorine nuclei) .

Q. How is chromatographic separation applied to isolate isomers of difluorobenzophenone derivatives?

- Methodological Answer : Liquid-phase chromatography (e.g., HPLC or GC-MS) resolves mixtures like 4,4'- and 2,4'-difluorobenzophenone isomers. Mobile phase optimization (e.g., acetonitrile/water gradients) and retention time analysis are critical .

Advanced Research Questions

Q. How can conflicting data on reaction pathways or product distributions be resolved?

- Methodological Answer : Contradictions in isomer ratios (e.g., 75% 4,4'- vs. 25% 2,4'-difluorobenzophenone ) require:

- Cross-validation : Combine NMR (for structural assignment) and mass spectrometry (for molecular weight confirmation).

- Computational Modeling : Density Functional Theory (DFT) predicts thermodynamic stability of isomers to explain preferential formation .

Q. What mechanistic insights explain the reactivity of fluorinated positions in this compound?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates specific sites for nucleophilic substitution. For example:

- Oxidation Studies : Iodine/DMSO oxidizes acetophenone derivatives to arylglyoxal intermediates, with fluorination altering redox potentials .

- EPR Analysis : Reduction generates anion radicals, where fluorine coupling constants (γ) correlate with spin density distribution .

Q. How does fluorination position (3',4' vs. 4,4') influence polymer synthesis applications?

- Methodological Answer : In poly(ether ether ketone) (PEEK) synthesis, 4,4'-difluorobenzophenone enables SNAr polymerization with diols. Fluorine at 3',4' positions may sterically hinder reactivity, requiring higher temperatures or catalysts . Thermal stability and crystallinity are assessed via differential scanning calorimetry (DSC) and X-ray diffraction (XRD).

Q. What experimental design principles apply to studying degradation pathways under environmental conditions?

- Methodological Answer :

- Accelerated Aging : Expose the compound to UV light, humidity, or oxidative agents (e.g., HO).

- Analytical Workflow : Use LC-MS/MS to identify degradation products and quantum mechanical calculations (e.g., TD-DFT) to predict photodegradation mechanisms .

Data Analysis and Interpretation

Q. How are computational tools integrated to predict biological interactions or material properties?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to proteins (e.g., proteomics targets) using software like AutoDock Vina .

- QSAR Models : Relate fluorination patterns to physicochemical properties (e.g., logP, solubility) for drug design .

Q. What strategies validate the purity of this compound in complex mixtures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.